pan-PIM inhibitor 17

PIM kinase biochemical IC50 isoform selectivity

pan-PIM inhibitor 17 (CAS 1681021-52-2) is a synthetic small-molecule ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, encompassing PIM1, PIM2, and PIM3. It belongs to the N-substituted 7-azaindole chemical class and was disclosed in US patent US9321756 as compound 17 from a lead optimization campaign conducted at Sanofi.

Molecular Formula C19H23ClN4O2
Molecular Weight 374.9 g/mol
Cat. No. B11931898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepan-PIM inhibitor 17
Molecular FormulaC19H23ClN4O2
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)C3CCCNC3)C#CCCOC
InChIInChI=1S/C19H23ClN4O2/c1-12-16(7-3-4-9-26-2)24(13-6-5-8-22-11-13)19-17(12)14(20)10-15(23-19)18(21)25/h10,13,22H,4-6,8-9,11H2,1-2H3,(H2,21,25)/t13-/m1/s1
InChIKeyCFSVVPXFKWODBI-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pan-PIM Inhibitor 17 – Balanced Pan-PIM Kinase Inhibitor with Documented Oral Efficacy and Solved hERG Liability for Hematologic Oncology Research


pan-PIM inhibitor 17 (CAS 1681021-52-2) is a synthetic small-molecule ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, encompassing PIM1, PIM2, and PIM3. It belongs to the N-substituted 7-azaindole chemical class and was disclosed in US patent US9321756 as compound 17 from a lead optimization campaign conducted at Sanofi [1]. The compound is characterized by a 4-chloro-2-(4-methoxybut-1-ynyl)-3-methyl-1-[(3R)-piperidin-3-yl]pyrrolo[2,3-b]pyridine-6-carboxamide scaffold with molecular formula C₁₉H₂₃ClN₄O₂ and molecular weight 374.87 g/mol . Biochemically, it inhibits PIM1, PIM2, and PIM3 with IC₅₀ values of 0.8, 5.1, and 1.8 nM, respectively . The compound was advanced through lead optimization specifically to address hERG and permeability liabilities inherent to earlier 7-azaindole analogs, and it demonstrated tumor growth inhibition upon oral administration in a KG-1 acute myeloid leukemia (AML) xenograft model [1].

Why pan-PIM Inhibitor 17 Cannot Be Replaced by Other Pan-PIM Inhibitors Without Quantitative Loss of Selectivity, Cellular Potency, or Developability Profile


Pan-PIM kinase inhibitors are not interchangeable despite targeting the same three-isoform family. The PIM kinase ATP-binding pocket possesses distinctive structural features—including a unique hinge region conformation—that cause inhibitors from different chemical series to exhibit profoundly divergent isoform potency ratios, off-target kinase profiles, and cellular pharmacodynamic responses . For instance, some agents display strong PIM1 bias (e.g., SGI-1776 with IC₅₀ of 7, 363, and 69 nM for PIM1, PIM2, and PIM3), while others carry liabilities such as FLT3 co-inhibition (CX-6258) or hERG channel blockade (common in earlier 7-azaindole leads) [1][2]. pan-PIM inhibitor 17 was specifically engineered during lead optimization to overcome hERG and permeability liabilities that plagued earlier compounds in the same azaindole series, while maintaining a balanced triple-isoform inhibition profile and delivering a kinase selectivity ratio of only 8 off-target hits out of 192 kinases screened at 1 μM [2]. Substituting with a compound from a different chemotype or an earlier lead from the same series would therefore alter not only the biochemical potency fingerprint but also the cellular efficacy, cardiac safety margin, and oral exposure profile—each of which is quantifiably distinct for this specific compound.

pan-PIM Inhibitor 17 – Quantified Differentiation Evidence Against Closest Pan-PIM Comparators


Biochemical Isoform Potency Balance: pan-PIM Inhibitor 17 Delivers ~6.4-Fold PIM1/PIM2 Ratio vs. ~12.5-Fold for AZD1208 and ~5-Fold for CX-6258

pan-PIM inhibitor 17 exhibits a PIM1/PIM2/PIM3 IC₅₀ profile of 0.8/5.1/1.8 nM, reflecting a PIM1-to-PIM2 potency ratio of ~6.4-fold . By comparison, AZD1208 shows IC₅₀ values of 0.4/5.0/1.9 nM with a PIM1/PIM2 ratio of 12.5-fold, while CX-6258 demonstrates substantially weaker absolute potency at 5/25/16 nM with a PIM1/PIM2 ratio of 5-fold . SGI-1776, by contrast, is strongly PIM1-biased with a PIM1/PIM2 ratio of ~52-fold (7/363 nM) [1]. pan-PIM inhibitor 17 thus occupies a distinct position: it achieves sub-nanomolar PIM1 potency (0.8 nM) more potent than CX-6258's 5 nM, while maintaining PIM2 coverage (5.1 nM) comparable to AZD1208 (5.0 nM), representing a deliberately balanced pan-PIM inhibition profile that avoids both the excessive PIM1 skew of SGI-1776 and the weaker absolute PIM1 potency of CX-6258.

PIM kinase biochemical IC50 isoform selectivity ATP-competitive inhibitor

Kinase Selectivity Breadth: Only 8 of 192 Kinases Inhibited >50% at 1 μM (4.2% Off-Target Rate) vs. 13 Off-Targets from 442 for AZD1208 (2.9%)—Comparable Selectivity with Distinct Off-Target Profiles

pan-PIM inhibitor 17 was profiled against an internal panel of 192 kinases at a single concentration of 1 μM; only 8 kinases were inhibited above 50%, corresponding to a 4.2% off-target hit rate . By comparison, AZD1208 was screened against 442 kinases using DiscoveRx KINOMEscan technology at 1 μM, with 13 kinases identified as off-targets (>50% inhibition) for a 2.9% hit rate . CX-6258, tested against 107 kinases at 0.5 μM, showed only PIM1, PIM2, PIM3, and FLT3 inhibited >80%, but FLT3 co-inhibition (IC₅₀ = 134 nM) represents a pharmacologically meaningful off-target activity . While direct cross-panel comparisons are confounded by differing assay platforms and kinase panel compositions, pan-PIM inhibitor 17's selectivity profile is notable for emerging from a lead optimization campaign that explicitly addressed and resolved the hERG liability (a cardiac ion-channel off-target) present in earlier 7-azaindole leads—a liability that is not captured in kinase panel screens but is critical for in vivo safety margin [1].

kinase selectivity profiling off-target screening PIM inhibitor safety margin kinase panel

Cellular Target Engagement: pS6 Biomarker EC₅₀ of 27 nM Outperforms PIM-IN-1 (EC₅₀ 71 nM) by 2.6-Fold in the Same Downstream Readout

pan-PIM inhibitor 17 suppresses phosphorylation of ribosomal protein S6 (pS6)—a direct downstream biomarker of PIM kinase pathway activity—with a cellular EC₅₀ of 27 nM . This provides a quantitative measure of intracellular target engagement that bridges biochemical potency and phenotypic effect. The structurally distinct pan-PIM inhibitor PIM-IN-1, tested in the same biomarker assay format, achieves a pS6 EC₅₀ of 71 nM . pan-PIM inhibitor 17 thus demonstrates approximately 2.6-fold greater cellular potency on this pathway-specific pharmacodynamic endpoint. This cellular potency advantage is consistent with its balanced biochemical profile: whereas PIM-IN-1 is a PIM1/3-biased inhibitor (PIM1 IC₅₀ 7 nM, PIM2 IC₅₀ 5,530 nM, PIM3 IC₅₀ 70 nM), pan-PIM inhibitor 17 maintains nanomolar potency across all three isoforms, potentially enabling more complete pathway suppression in cells co-expressing multiple PIM family members [1].

cellular pharmacodynamics pS6 biomarker PIM pathway inhibition target engagement

In Vivo Oral Efficacy with Resolved hERG Liability: Tumor Growth Inhibition in KG-1 AML Xenograft Model, a Differentiating Milestone Absent for Many Preclinical Pan-PIM Inhibitors

pan-PIM inhibitor 17 demonstrated tumor growth inhibition in a KG-1 AML tumor-bearing mouse model upon oral administration [1]. Crucially, this in vivo activity was achieved after a deliberate medicinal chemistry campaign that resolved inherent hERG (human Ether-à-go-go-Related Gene potassium channel) and cellular permeability liabilities that had prevented earlier 7-azaindole leads from advancing [1]. The abstract of the primary publication explicitly states: 'Modulation of physico-chemical properties allowed to solve inherent hERG and permeability liabilities. Compound 17 showed tumor growth inhibition in a KG1 tumor-bearing mouse model' [1]. This dual achievement—oral in vivo efficacy combined with a solved cardiac safety liability—represents a key differentiation point. By comparison, several clinical-stage pan-PIM inhibitors (e.g., AZD1208) progressed to Phase 1 trials but were later discontinued, with hERG and off-target toxicity being common attrition factors in kinase inhibitor development programs [2]. While the exact percentage of tumor growth inhibition and dosing regimen are not publicly disclosed in the available abstract, the explicit resolution of hERG liability distinguishes pan-PIM inhibitor 17 from the earlier compound 16 in the same series, which was 'positively charged at physiological pH' and 'devoid of significant cellular activity owing to poor permeability' .

KG-1 xenograft AML in vivo efficacy hERG safety oral bioavailability

Antiproliferative Spectrum Across Hematologic and Solid Tumor Cell Lines: MV4-11 IC₅₀ 1.5 μM Extends Beyond AML to Prostate (LNCaP) and Pancreatic (CAPAN-1) Cancer Models

pan-PIM inhibitor 17 exhibits concentration-dependent antiproliferative activity across a panel of human cancer cell lines encompassing both hematologic and solid tumor indications. As reported in the 2022 Thieme review, IC₅₀ values were 1.5 μM (MV4-11, AML), 1.9 μM (LP-1, multiple myeloma), 3.3 μM (LNCaP, prostate cancer), and 3.7 μM (CAPAN-1, pancreatic cancer) . By comparison, AZD1208 inhibited the growth of only 5 of 14 AML cell lines tested, with sensitivity correlating specifically with high PIM1 expression and STAT5 activation—suggesting a narrower efficacy window restricted to PIM1-driven AML subtypes [1]. The broader antiproliferative spectrum of pan-PIM inhibitor 17, spanning AML (MV4-11), multiple myeloma (LP-1), prostate (LNCaP), and pancreatic (CAPAN-1) cell lines, may reflect its balanced triple-isoform inhibition profile, as PIM3 is known to be more abundantly expressed in solid tumors including prostate and pancreatic cancers [2]. It should be noted that these antiproliferative IC₅₀ values are in the low micromolar range and should be interpreted in the context of the compound's cellular target engagement potency (pS6 EC₅₀ 27 nM); the gap between biomarker modulation and growth inhibition is typical for cytostatic kinase inhibitors that primarily induce cell cycle arrest rather than acute cytotoxicity .

antiproliferative activity cancer cell line panel MV4-11 LNCaP CAPAN-1

Oral Bioavailability Enabled by Physicochemical Property Optimization: A Distinguishing Feature vs. Permeability-Limited Earlier Leads in the Same 7-Azaindole Series

The primary publication abstract explicitly states that 'modulation of physico-chemical properties allowed to solve inherent hERG and permeability liabilities,' enabling oral administration and in vivo tumor growth inhibition for compound 17 [1]. This is a within-series differentiation: compound 16 (the direct predecessor in the 7-azaindole lead optimization campaign) was 'positively charged at physiological pH' and remained 'devoid of significant cellular activity owing to poor permeability' . The critical structural change—replacement of fluorine with chlorine at the azaindole core—yielded a threefold enhancement in PIM1 affinity and twofold in PIM2 affinity, while simultaneously improving permeability to achieve cellular IC₅₀ values of 3, 73, and 12 nM against cellular PIM1, PIM2, and PIM3, respectively . While oral bioavailability parameters (F%, Cₘₐₓ, AUC) are not publicly disclosed in available sources, the demonstrated oral in vivo efficacy in the KG-1 model provides functional evidence of adequate oral exposure. This distinguishes pan-PIM inhibitor 17 from the broader field of tool-compound PIM inhibitors where oral bioavailability is often assumed but not demonstrated, and from earlier azaindole leads where permeability was explicitly identified as a failure point [1].

oral bioavailability permeability physicochemical optimization lead series progression

pan-PIM Inhibitor 17 – High-Value Research and Preclinical Application Scenarios Driven by Differentiated Evidence


AML and Hematologic Malignancy Xenograft Studies Requiring Oral Dosing with Documented hERG Safety Margin

The demonstrated oral tumor growth inhibition in the KG-1 AML xenograft model, combined with the explicit resolution of hERG liability during lead optimization, makes pan-PIM inhibitor 17 a suitable tool compound for in vivo hematologic oncology studies where oral administration and cardiac safety are experimental prerequisites. Unlike earlier 7-azaindole leads (compounds 15, 16) that failed due to hERG or permeability issues [1], compound 17 was specifically engineered to overcome these barriers, enabling sustained oral dosing in tumor-bearing mice. Researchers designing efficacy studies in AML, multiple myeloma (supported by LP-1 antiproliferative activity at 1.9 μM ), or other PIM-driven hematologic malignancies can reference the compound's balanced PIM1/2/3 IC₅₀ profile (0.8/5.1/1.8 nM) to select dosing regimens that achieve simultaneous coverage of all three isoforms.

PIM Pathway Pharmacodynamic Biomarker Studies Leveraging the 27 nM pS6 EC₅₀ as a Quantitative Target Engagement Benchmark

The cellular pS6 phosphorylation EC₅₀ of 27 nM provides a quantitative benchmark for researchers designing pharmacodynamic (PD) biomarker studies. This value is 2.6-fold lower than the pS6 EC₅₀ of PIM-IN-1 (71 nM) , indicating that pan-PIM inhibitor 17 achieves pathway suppression at lower intracellular concentrations. Investigators can use the pS6 readout as a proximal PD marker to confirm target engagement in treated cell lines or tumor tissues, with the 27 nM EC₅₀ serving as a reference point for establishing exposure-response relationships. This is particularly valuable in co-clinical trial designs where PD modulation in patient-derived xenografts or primary patient samples must be demonstrated before committing to expensive in vivo efficacy experiments.

Cross-Indication PIM Dependency Profiling Across Hematologic and Solid Tumor Models

The antiproliferative activity of pan-PIM inhibitor 17 across four distinct cancer cell lines—MV4-11 (AML, 1.5 μM), LP-1 (MM, 1.9 μM), LNCaP (prostate, 3.3 μM), and CAPAN-1 (pancreatic, 3.7 μM) —supports its use as a chemical probe for profiling PIM kinase dependency across diverse cancer types. This broader spectrum differentiates it from comparators like AZD1208, whose preclinical efficacy was predominantly characterized in PIM1-high AML models [2]. Research groups investigating PIM kinase addiction in solid tumor indications where PIM3 is overexpressed (prostate, pancreatic, colorectal) may find pan-PIM inhibitor 17 a more informative tool compound than AML-centric alternatives, as its balanced isoform coverage ensures that PIM3-driven signaling is inhibited alongside PIM1 and PIM2.

Combination Therapy Studies Requiring a Pan-PIM Inhibitor with a Clean Kinase Selectivity Profile

With only 8 off-target kinases inhibited >50% at 1 μM out of 192 tested , and the absence of FLT3 co-inhibition (a feature of CX-6258 that complicates data interpretation in AML models where FLT3 is frequently mutated) , pan-PIM inhibitor 17 presents a relatively clean selectivity profile for rational combination studies. Researchers designing experiments that combine PIM inhibition with standard-of-care agents (e.g., cytarabine, venetoclax, or PI3K/AKT/mTOR pathway inhibitors) benefit from a tool compound whose biological effects can be primarily attributed to PIM kinase inhibition, reducing confounding pharmacodynamic variables. The solved hERG liability further supports combination studies where additive cardiac toxicity would be a concern.

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